molecular formula C15H28N2O4 B3095446 (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 1263078-12-1

(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No. B3095446
CAS RN: 1263078-12-1
M. Wt: 300.39
InChI Key: IPDHHWCHJZHKMH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a novel synthetic compound with potential applications in the fields of drug discovery and development, as well as in the study of biochemical and physiological processes. It is a member of the piperidine family, a group of heterocyclic compounds with a wide range of biological activities. This compound has been studied for its ability to modulate various biological processes, including enzyme activity, receptor activation, and gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and similar derivatives have been synthesized from starting materials like d-ornithine and d-lysine. Notable methods include O-alkylation and hydrogenation over standard catalysts like 5% Pt/C (Kadyrov & Tok, 2021).

  • Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of several biologically active compounds, including proteinkinase inhibitors like CP-690550. The synthesis process often involves asymmetric approaches, emphasizing its potential for industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Applications in Medicinal Chemistry

  • Piperidine Derivatives Synthesis : This compound is used in the synthesis of various piperidine derivatives, which are important in medicinal chemistry for their potential therapeutic applications. These derivatives can act as intermediates for more complex compounds (Moskalenko & Boev, 2014).

  • Use in Antibacterial Agents : It has been utilized in the stereocontrolled synthesis of tricyclic carbapenem derivatives. These compounds have shown potent activities against gram-positive and gram-negative bacteria, highlighting their potential in antibacterial drug development (Mori, Somada, & Oida, 2000).

properties

IUPAC Name

tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHHWCHJZHKMH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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